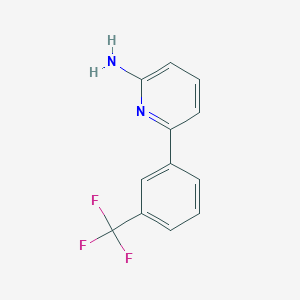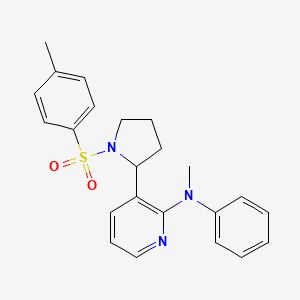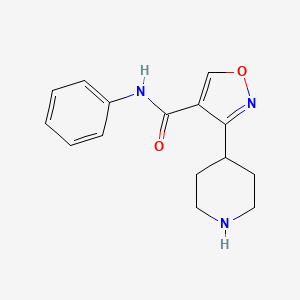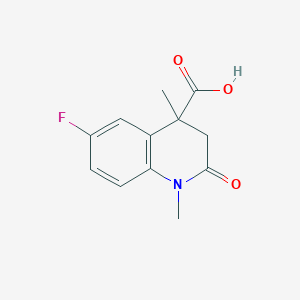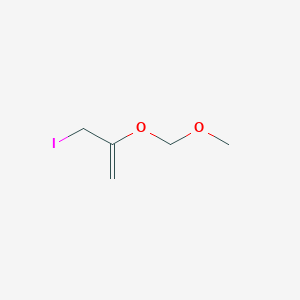
6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine is a synthetic organic compound that features a pyridazine ring substituted with a piperazine moiety and a tetrahydrofuran group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, cyclization reactions can be employed to form the pyridazine ring.
Substitution with Piperazine: The pyridazine core can be functionalized with a piperazine group through nucleophilic substitution reactions.
Introduction of the Tetrahydrofuran Group: The final step might involve the attachment of the tetrahydrofuran moiety, possibly through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or tetrahydrofuran moieties.
Reduction: Reduction reactions could be used to modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can be performed on the pyridazine ring or the piperazine group to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Piperazin-1-yl)pyridazin-3-amine: Lacks the tetrahydrofuran group.
N-(Tetrahydrofuran-2-yl)pyridazin-3-amine: Lacks the piperazine group.
Uniqueness
The presence of both the piperazine and tetrahydrofuran groups in 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine might confer unique biological properties, potentially enhancing its activity or selectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H19N5O |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N-(oxolan-2-yl)-6-piperazin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C12H19N5O/c1-2-12(18-9-1)14-10-3-4-11(16-15-10)17-7-5-13-6-8-17/h3-4,12-13H,1-2,5-9H2,(H,14,15) |
Clé InChI |
UTTOOVFWJHRWSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)NC2=NN=C(C=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
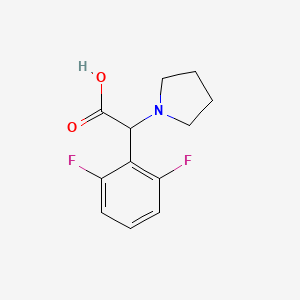
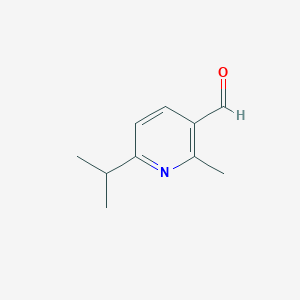
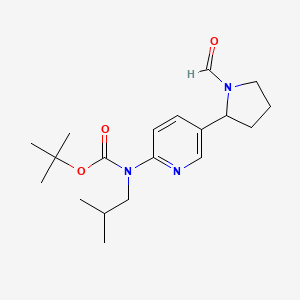
![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)



